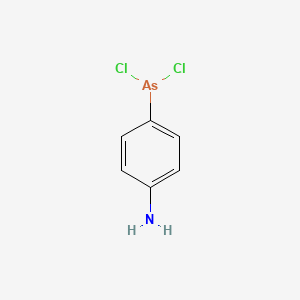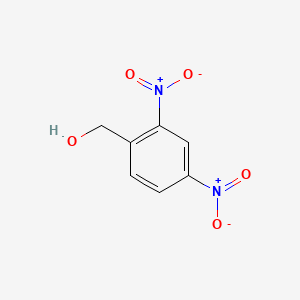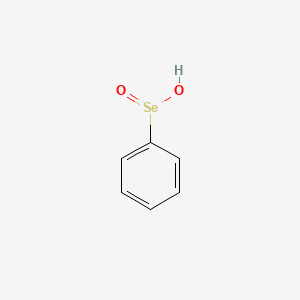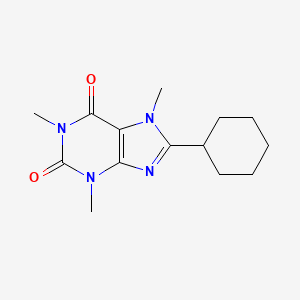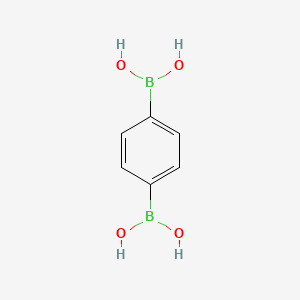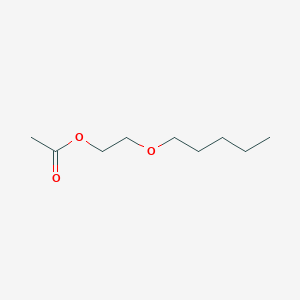
2-(Pentyloxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pentyloxy)ethyl acetate is an acetate ester that is ethyl acetate substituted by a pentyloxy group at position 2. It has a role as a metabolite. It is an acetate ester and an ether.
Aplicaciones Científicas De Investigación
Odor and Fragrance Applications
- 2-(Pentyloxy)ethyl acetate is studied for its odor characteristics. Research indicates that the structural modification of acetate esters, like the addition of a methyl group at the 1-position of the alcohol, can have varying effects on their odor threshold. For instance, in compounds like ethyl acetate, propyl acetate, butyl acetate, and heptyl acetate, this modification results in a decreased odor threshold. However, for pentyl acetate, hexyl acetate, and octyl acetate, the opposite effect is observed (Takeoka, Buttery, & Ling, 1996).
- A toxicological and dermatological review of 2-(p-tolyloxy)ethyl acetate, a fragrance ingredient, has been conducted. This compound belongs to the fragrance structural group of aryl alkyl alcohol simple acid esters (AAASAE), prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid. The review includes a detailed summary of toxicology and dermatology papers related to this fragrance ingredient (McGinty, Letizia, & Api, 2012).
Industrial and Chemical Applications
- This compound and related compounds are used in various industrial and commercial applications, including as solvents. For example, 2-Ethoxy ethyl acetate (2-EEA) is broadly used in industries, and its exposure has been linked to hematological toxicity. Studies have explored the haematological effects of 2-EEA exposure in workers, revealing that high exposure can lead to anaemic conditions, especially in female workers (Loh et al., 2003).
- The compound is also relevant in the context of sustainable production methods. For instance, microbial conversion of biomass-derived sugars into ethyl acetate, a short-chain ester widely used in food, beverage, and solvent areas, presents a sustainable alternative to current production methods that rely on natural gas and crude oil. This involves bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases or metabolic engineering in yeasts (Zhang et al., 2020).
- In a similar vein, the discovery of a new enzyme (Eat1) from the yeast Wickerhamomyces anomalus has been a significant step towards biobased ethyl acetate production. This enzyme showed promising results when expressed in Saccharomyces cerevisiae and Escherichia coli, offering a crucial step in the development of sustainable ethyl acetate production methods (Kruis et al., 2017).
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-pentoxyethyl acetate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-11-7-8-12-9(2)10/h3-8H2,1-2H3 |
Clave InChI |
INRKVKPTZMIOTG-UHFFFAOYSA-N |
SMILES |
CCCCCOCCOC(=O)C |
SMILES canónico |
CCCCCOCCOC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



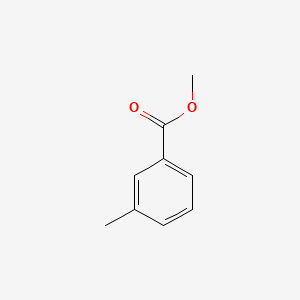
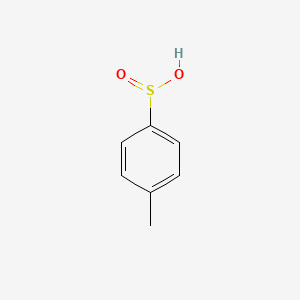
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)
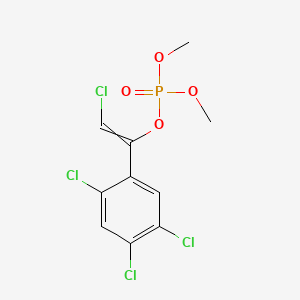

![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
